molecular formula C7H5BClF3O3 B1431302 3-Chloro-5-(trifluoromethoxy)phenylboronic acid CAS No. 1451393-40-0

3-Chloro-5-(trifluoromethoxy)phenylboronic acid

Cat. No. B1431302
M. Wt: 240.37 g/mol
InChI Key: IUVSALRMSIRKDV-UHFFFAOYSA-N
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Description

“3-Chloro-5-(trifluoromethoxy)phenylboronic acid” is a chemical compound with the molecular formula C7H5BClF3O3 . It is often used as a building block in organic synthesis . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular weight of “3-Chloro-5-(trifluoromethoxy)phenylboronic acid” is 205.93 g/mol . The InChI Key, a unique identifier for chemical substances, is UWDFWVLAHRQSKK-UHFFFAOYSA-N .


Chemical Reactions Analysis

Boronic acids, including “3-Chloro-5-(trifluoromethoxy)phenylboronic acid”, are known to participate in various chemical reactions. For instance, they are used in the Suzuki-Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 79°C . The compound is beige to white in color .

Safety And Hazards

“3-Chloro-5-(trifluoromethoxy)phenylboronic acid” is considered hazardous. It may cause skin and eye irritation, respiratory irritation, and it is harmful if swallowed . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using protective gloves/clothing/eye protection/face protection .

Future Directions

The future applications of “3-Chloro-5-(trifluoromethoxy)phenylboronic acid” and similar compounds could be vast, given the importance of boronic acids in organic synthesis. They are used in the synthesis of biologically active compounds, including multisubstituted purines for use as P2X7 antagonists in the treatment of pain, and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .

properties

IUPAC Name

[3-chloro-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O3/c9-5-1-4(8(13)14)2-6(3-5)15-7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVSALRMSIRKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501222608
Record name B-[3-Chloro-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(trifluoromethoxy)phenylboronic acid

CAS RN

1451393-40-0
Record name B-[3-Chloro-5-(trifluoromethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-Chloro-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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